molecular formula C16H12BrF2N5O B2781781 5-amino-1-(4-bromobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-48-9

5-amino-1-(4-bromobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Número de catálogo: B2781781
Número CAS: 899973-48-9
Peso molecular: 408.207
Clave InChI: AMUGAANZYLZNAT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-amino-1-(4-bromobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12BrF2N5O and its molecular weight is 408.207. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-amino-1-(4-bromobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a novel compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention due to its potential biological activities, particularly in the context of antiparasitic and antibacterial properties. The unique structural features of this compound, including the presence of bromobenzyl and difluorophenyl groups, contribute to its biological efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14BrF2N5O\text{C}_{15}\text{H}_{14}\text{BrF}_2\text{N}_5\text{O}

This structure includes:

  • A triazole ring,
  • An amine group,
  • A carboxamide functional group,
  • Substituents that enhance its hydrophobicity and electronic properties.

Antiparasitic Activity

Research indicates that this compound exhibits significant antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas' disease. Studies report submicromolar activity (pEC50 > 6), indicating high potency against this pathogen. The mechanism of action is believed to involve interactions with specific molecular targets within the parasite's metabolic pathways .

Table 1: Antiparasitic Activity of this compound

Activity TypeTarget PathogenpEC50 ValueReference
AntiparasiticTrypanosoma cruzi>6

Antibacterial Activity

The compound also demonstrates antibacterial properties. Its structural analogs have been tested against various bacterial strains, showing promising results. Compounds containing similar triazole structures have been noted for their effectiveness against Gram-positive and Gram-negative bacteria. The presence of bromine and fluorine substituents may enhance their activity by improving binding interactions with bacterial targets .

Table 2: Antibacterial Activity of Triazole Derivatives

Compound NameBacterial Strain TestedMIC (μg/mL)Reference
This compoundE. coli<10
Related Triazole CompoundS. aureus<5
Related Triazole CompoundP. aeruginosa<8

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in the metabolic pathways of parasites and bacteria. In particular, studies have indicated that compounds with a triazole core can act as bioisosteres to carboxylic acids, facilitating binding interactions with target proteins .

Case Studies

A notable case study involved the optimization of a series of 5-amino-1,2,3-triazole derivatives for improved pharmacological profiles. This optimization process led to compounds with enhanced aqueous solubility and metabolic stability while maintaining significant antiparasitic activity in vivo. One compound from this series demonstrated a marked reduction in parasite burden in mouse models infected with Trypanosoma cruzi.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antiparasitic Activity Against Chagas Disease

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, poses significant health risks in endemic regions. Traditional treatments like benznidazole and nifurtimox have severe side effects and limited efficacy, especially in chronic cases. Recent studies have identified the 5-amino-1,2,3-triazole-4-carboxamide series as promising candidates for new treatments.

  • Screening and Optimization : High-content phenotypic screening against T. cruzi in infected VERO cells led to the discovery of this compound series. Subsequent optimization improved potency and metabolic stability, resulting in significant oral exposure and reduced toxicity profiles .
  • Case Study : One compound from this series demonstrated a substantial reduction in parasite burden in a mouse model of Chagas disease, with an effective concentration (pEC50) greater than 6, indicating its potential as a lead candidate for further development .

Structural and Chemical Properties

The compound's molecular formula is C16H12BrF2N5OC_{16}H_{12}BrF_2N_5O with a molecular weight of approximately 408.207 g/mol. Its structure features a triazole ring that contributes to its biological activity.

2. Scaffold for New Drug Candidates

The unique structural features of 5-amino-1-(4-bromobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide make it an attractive scaffold for synthesizing new derivatives with enhanced biological activities.

  • Diversity in Synthesis : The compound can be modified to develop derivatives with varied pharmacological profiles. For instance, modifications at the triazole ring or the benzyl group can yield compounds with improved selectivity and efficacy against different biological targets .

Propiedades

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF2N5O/c17-10-3-1-9(2-4-10)8-24-15(20)14(22-23-24)16(25)21-11-5-6-12(18)13(19)7-11/h1-7H,8,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUGAANZYLZNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.